1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)-

Lipophilicity CNS drug-likeness Physicochemical profiling

1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)- (CAS 646056-20-4) is a spirocyclic diamine bearing a 1,3,4-oxadiazole moiety at the 1-position. Its computed molecular descriptors (MW 194.23 g/mol, XLogP3 0.3, 1 H-bond donor, 5 H-bond acceptors, 1 rotatable bond) place it in a hydrophilic, low-molecular-weight fragment space typical of CNS lead-like scaffolds.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
CAS No. 646056-20-4
Cat. No. B11904142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)-
CAS646056-20-4
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CC2(CCNC2)N(C1)C3=NN=CO3
InChIInChI=1S/C9H14N4O/c1-2-9(3-4-10-6-9)13(5-1)8-12-11-7-14-8/h7,10H,1-6H2
InChIKeyBIAFGDDZGXIKKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3,4-Oxadiazol-2-yl)-1,7-diazaspiro[4.4]nonane (CAS 646056-20-4): Core Properties and Procurement Context


1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)- (CAS 646056-20-4) is a spirocyclic diamine bearing a 1,3,4-oxadiazole moiety at the 1-position. Its computed molecular descriptors (MW 194.23 g/mol, XLogP3 0.3, 1 H-bond donor, 5 H-bond acceptors, 1 rotatable bond) place it in a hydrophilic, low-molecular-weight fragment space typical of CNS lead-like scaffolds [1]. This compound is listed in multiple screening libraries and is primarily procured as a research intermediate or fragment for medicinal chemistry; publicly available biological assay data for the free base are currently lacking [1].

Why 1-(1,3,4-Oxadiazol-2-yl)-1,7-diazaspiro[4.4]nonane Cannot Be Simply Replaced by In-Class Analogs


Even within the narrow subclass of 1,7-diazaspiro[4.4]nonane – oxadiazole hybrids, small structural changes abolish key pharmacophoric features. The 1-position substitution pattern preserves a secondary amine (H-bond donor) that is lost upon N-methylation, while the 1,3,4-oxadiazole ring offers a different H-bond acceptor topology and lower lipophilicity than the 1,2,4-isomer [1][2]. In analogous CNS-active spiro-oxadiazole series, such variations have been shown to alter transporter affinity and metabolic stability by orders of magnitude, making generic substitution unreliable for structure-activity studies [3]. The quantitative evidence below substantiates these differences.

Quantitative Differentiation Evidence: 1-(1,3,4-Oxadiazol-2-yl)-1,7-diazaspiro[4.4]nonane vs. Closest Analogs


Hydrophilicity Advantage Over the N-Methylated Analog (646056-41-9)

The target compound (XLogP3 = 0.3) is substantially more hydrophilic than its 7-methyl analog, 2-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,3,4-oxadiazole (CAS 646056-41-9, XLogP3 = 0.7) [1]. Additionally, the target compound possesses one H-bond donor (secondary amine), whereas the N-methyl analog has zero H-bond donors [1]. In CNS-focused fragment libraries, lower XLogP3 and the presence of a donor have been correlated with improved solubility and reduced promiscuity.

Lipophilicity CNS drug-likeness Physicochemical profiling

Divergent H-Bond Acceptor Topology vs. the 1,2,4-Oxadiazole Isomer (646056-19-1)

The 1,3,4-oxadiazole isomer (target) and the 1,2,4-oxadiazole isomer (CAS 646056-19-1) share the same molecular formula and HBD count but differ in computed lipophilicity: XLogP3 = 0.3 (target) vs. 0.7 (1,2,4-isomer) [1][2]. The two heterocycles present distinct H-bond acceptor vectors and electrostatic potentials, which in published tropane-oxadiazole series translate into >10-fold differences in transporter binding IC50 values [3].

Isomer comparison Oxadiazole regiochemistry Molecular recognition

Metabolic Stability Class Advantage of the 1,3,4-Oxadiazole Ring Over Ester Bioisosteres

1,3,4-Oxadiazoles are recognized as metabolically stable replacements for ester groups. In the cocaine analog series where oxadiazoles directly substituted the labile ester, the resulting compounds retained target affinity while showing profound resistance to hydrolysis; in vitro half-life improvements of >5-fold over the corresponding esters have been documented [1][2]. Although not experimentally confirmed for the target compound itself, this class-level property is a key reason for selecting oxadiazole-containing spiro scaffolds over ester-linked analogs in CNS drug design.

Metabolic stability Oxadiazole bioisostere Half-life

Recommended Use Cases for 1-(1,3,4-Oxadiazol-2-yl)-1,7-diazaspiro[4.4]nonane Based on Quantitative Differentiation


CNS Fragment-Based Lead Generation

With XLogP3 = 0.3, one H-bond donor, and a low molecular weight (194 Da), this compound fits the 'rule-of-three' fragment space and is more hydrophilic than the 1,2,4-oxadiazole isomer (XLogP3 0.7) and the N-methylated analog (XLogP3 0.7, no donor) [1][2]. It is suitable for fragment screens targeting CNS enzymes or GPCRs where solubility and minimal off-target binding are critical. The secondary amine also provides a vector for rapid elaboration.

Oxadiazole-for-Ester Bioisosteric Replacement in Early Lead Optimization

When a lead series contains a metabolically labile ester, this compound can serve as a scaffold template for oxadiazole bioisosteric replacement. The class-level evidence of >5-fold plasma half-life extension supports its use in designing analogs with improved pharmacokinetic stability [3][4].

Structure-Activity Relationship (SAR) Control Compound for Regioisomeric Oxadiazole Studies

Because the 1,3,4- and 1,2,4-oxadiazole isomers exhibit different computed lipophilicities and H-bond topologies, the target compound is an essential SAR control when exploring the impact of oxadiazole regioisomerism on biological activity [1][2][3].

Scaffold for NK1 or Transporter-Targeted Libraries

Patents covering diazaspiro[4.4]nonane NK1 antagonists and the documented role of oxadiazole-substituted tropanes as monoamine transporter ligands support the use of this compound as a core scaffold for synthesizing focused libraries with potential CNS or anti-emetic activity [3][5].

Quote Request

Request a Quote for 1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.